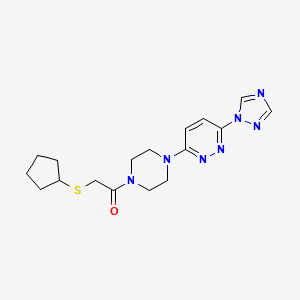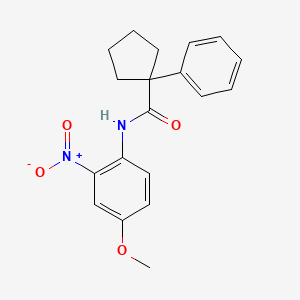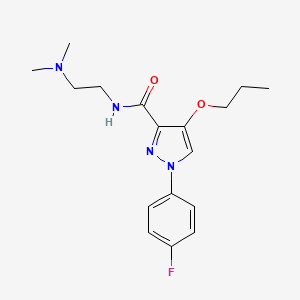
N-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H23FN4O2 and its molecular weight is 334.395. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Synthesis and Cytotoxic Activity : Carboxamide derivatives, closely related structurally to the compound , have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Most compounds in these series exhibited potent cytotoxic properties, with some showing IC50 values less than 10 nM. In vivo testing against subcutaneous colon 38 tumors in mice indicated curative potential at low dosage for selected derivatives (Deady et al., 2003) (Deady et al., 2005).
Synthesis, Crystal Structure, and Biological Activity : A compound with a similar structural framework demonstrated significant inhibition on the proliferation of certain cancer cell lines. This underscores the potential application of such compounds in cancer therapy, highlighting the importance of structural features for their anticancer efficacy (Liu et al., 2016).
Antitumor and Antioxidant Activities
Novel Pyrimidiopyrazole Derivatives : Synthesis and evaluation of novel pyrimidiopyrazole derivatives, structurally related to the compound , demonstrated outstanding in vitro antitumor activity against the HepG2 cell line. Molecular docking and DFT studies further supported their potential as effective antitumor agents (Fahim et al., 2019).
Cyanoacetamide in Heterocyclic Chemistry : The synthesis and evaluation of new benzothiophenes, incorporating structural motifs related to the compound, have highlighted their promising antioxidant activities. Such studies pave the way for the development of potential anticancer and antioxidant agents (Bialy & Gouda, 2011).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O2/c1-4-11-24-15-12-22(14-7-5-13(18)6-8-14)20-16(15)17(23)19-9-10-21(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIBSQGTDJONBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCCN(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


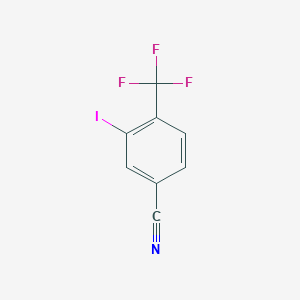
![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)
![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)
![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)
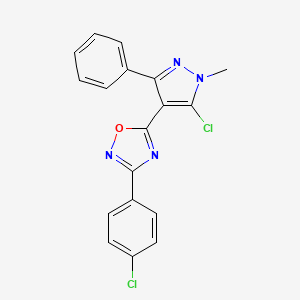

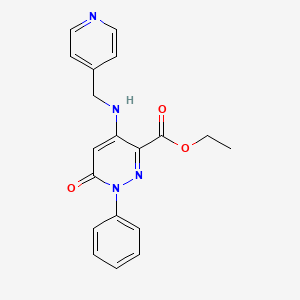
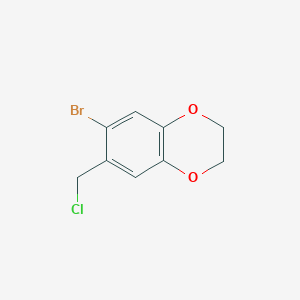
![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)

